molecular formula C11H9BrClNO B2989788 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone CAS No. 843638-48-2

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone

Cat. No.: B2989788
CAS No.: 843638-48-2
M. Wt: 286.55
InChI Key: UEKKCSKGZHODTR-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 5-position, a methyl group at the 2-position, and a chloroethanone moiety at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone typically involves the following steps:

    Bromination: The starting material, 2-methylindole, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Chlorination: The brominated product is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloroethanone group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine or chlorine atoms under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or carboxylic acid.

Scientific Research Applications

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the biological activity of indole derivatives.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of a chloroethanone.

    2-methyl-1H-indol-3-yl)acetic acid: Lacks the bromine atom and chloroethanone group.

Uniqueness

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-(5-bromo-2-methyl-1H-indol-3-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO/c1-6-11(10(15)5-13)8-4-7(12)2-3-9(8)14-6/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKKCSKGZHODTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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